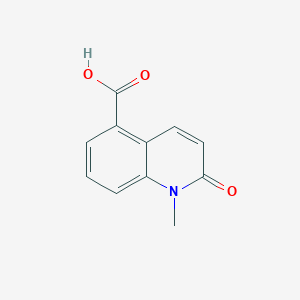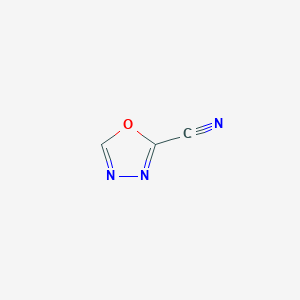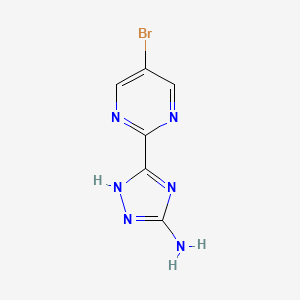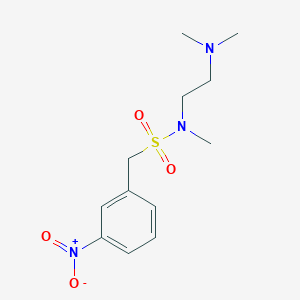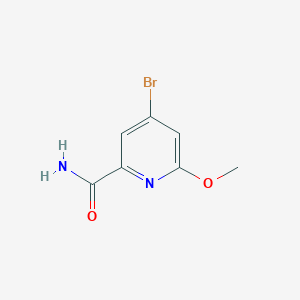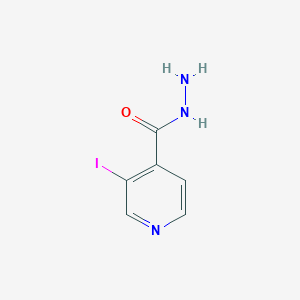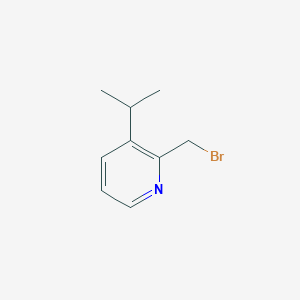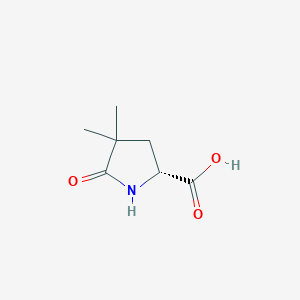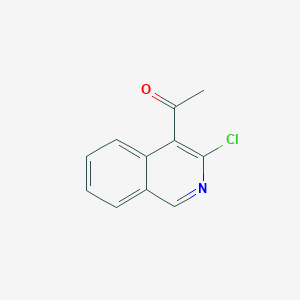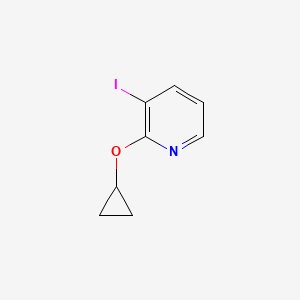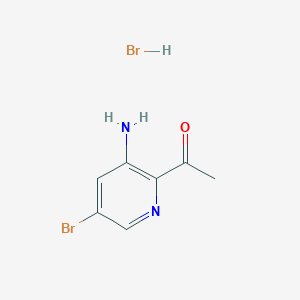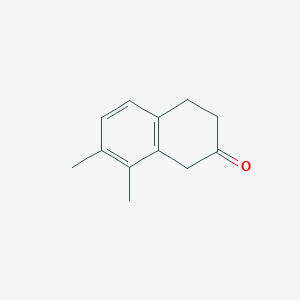![molecular formula C9H6BrNOS B13674136 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone is a chemical compound with the molecular formula C9H6BrNOS and a molecular weight of 256.11904 It is characterized by the presence of a bromine atom attached to a thieno[2,3-c]pyridine ring system, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone typically involves the bromination of thieno[2,3-c]pyridine derivatives followed by acetylation. One common synthetic route includes the bromination of thieno[2,3-c]pyridine at the 4-position using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated intermediate is then subjected to acetylation using acetyl chloride or acetic anhydride in the presence of a base such as pyridine or triethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, facilitated by palladium catalysts.
Scientific Research Applications
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone exerts its effects is primarily through its interaction with molecular targets such as kinases. The thieno[2,3-c]pyridine ring system can mimic ATP, allowing the compound to bind to the ATP-binding site of kinases . This binding inhibits the kinase activity, which can disrupt signaling pathways involved in cell proliferation and survival . The bromine atom and ethanone group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone can be compared with other similar compounds such as:
2-Bromo-1-(pyridin-2-yl)ethanone: This compound has a similar structure but lacks the thieno ring, which may affect its reactivity and biological activity.
4-Bromothieno[2,3-c]pyridine-6-carboxylic acid ethyl ester: This derivative has a carboxylic acid ester group instead of an ethanone group, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C9H6BrNOS |
|---|---|
Molecular Weight |
256.12 g/mol |
IUPAC Name |
1-(4-bromothieno[2,3-c]pyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H6BrNOS/c1-5(12)8-2-6-7(10)3-11-4-9(6)13-8/h2-4H,1H3 |
InChI Key |
IGTXCVJOPXCBEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=NC=C2S1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Bis[4-(2-benzimidazolyl)phenoxy]pentane](/img/structure/B13674057.png)

